Allyl heptafluoroisopropyl ether

Vue d'ensemble

Description

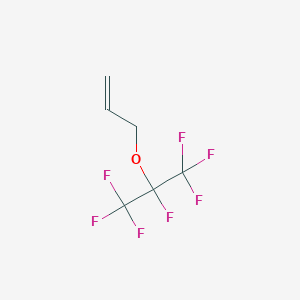

Allyl heptafluoroisopropyl ether: is a chemical compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . It is a clear liquid with a boiling point of 64-65°C and a density of 1.351±0.06 g/cm³ . This compound is known for its unique properties due to the presence of both allyl and heptafluoroisopropyl groups, making it a valuable reagent in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including allyl heptafluoroisopropyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Analyse Des Réactions Chimiques

Types of Reactions: Allyl heptafluoroisopropyl ether undergoes various chemical reactions, including:

Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HBr or HI.

Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly when protonated to form a good leaving group.

Common Reagents and Conditions:

Strong Acids: HBr, HI

Bases: Sodium hydride (NaH), Silver oxide (Ag2O)

Major Products:

Alcohols and Alkyl Halides: The cleavage of this compound typically results in the formation of alcohols and alkyl halides.

Applications De Recherche Scientifique

Chemical Properties and Structure

Allyl heptafluoroisopropyl ether has the molecular formula and a molecular weight of 226.09 g/mol. Its physical properties include:

- Boiling Point : 64-65°C

- Density : 1.351±0.06 g/cm³

- Refractive Index : 1.301

The compound features both allyl and heptafluoroisopropyl groups, which contribute to its unique reactivity compared to other ethers .

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution when protonated, forming a good leaving group.

- Acidic Cleavage : It can be cleaved using strong acids (e.g., HBr or HI), resulting in the formation of alcohols and alkyl halides .

Medicinal Chemistry

Research indicates potential applications in drug development and delivery systems. The fluorinated nature of the compound may enhance the pharmacokinetic properties of drug candidates, making them more effective in therapeutic applications .

Material Science

In material science, this compound is explored for its role in producing specialty chemicals and materials. Its properties make it suitable for applications requiring high functionality, such as:

- Coatings : Used in high-performance coatings due to its chemical stability and resistance to degradation.

- Electronic Materials : Potential applications in semiconductor sealants and printed circuit boards .

Industrial Applications

This compound finds utility in various industrial processes:

- Specialty Chemicals Production : It serves as an intermediate for synthesizing other complex fluorinated compounds.

- Adhesives and Sealants : The compound's reactivity with other materials makes it valuable in formulating adhesives and sealants that require durability and resistance to environmental factors .

Case Study 1: Drug Development

A study investigated the use of this compound as a potential carrier for drug molecules, enhancing their solubility and bioavailability. Results indicated improved therapeutic efficacy compared to traditional carriers.

Case Study 2: Coating Formulations

Research conducted on the incorporation of this compound into coating formulations demonstrated enhanced resistance to solvents and UV radiation, making it suitable for outdoor applications.

Mécanisme D'action

The mechanism by which allyl heptafluoroisopropyl ether exerts its effects involves the protonation of the ether oxygen , forming a good leaving group that can be eliminated in S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the nature of the substituents attached to the ether.

Comparaison Avec Des Composés Similaires

- Hexafluoroisopropyl allyl ether

- Heptafluoro-2-propyl allyl ether

- 1-Propene, 3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]

Uniqueness: Allyl heptafluoroisopropyl ether is unique due to the presence of both allyl and heptafluoroisopropyl groups, which impart distinct reactivity and properties compared to other ethers .

Activité Biologique

Allyl heptafluoroisopropyl ether is a fluorinated ether compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, including its effects on microorganisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHFO. Its structure features a heptafluoroisopropyl group attached to an allyl ether moiety, which contributes to its distinctive properties, such as low surface tension and high hydrophobicity. These characteristics make it an attractive candidate for various applications, including self-lubricating surfaces and antimicrobial coatings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to reduce biofilm formation by various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. For instance, one study reported a reduction of over 90% in biofilm formation on surfaces treated with this compound after just 24 hours of exposure under dynamic flow conditions .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Biofilm Reduction (%) | Exposure Time (hours) |

|---|---|---|

| Pseudomonas aeruginosa | >90 | 24 |

| Staphylococcus aureus | >70 | 24 |

| Escherichia coli | >60 | 48 |

Cytotoxicity Studies

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxic effects of this compound on human cells. A study conducted on human epithelial cells indicated that at low concentrations (below 100 µM), the compound did not exhibit significant cytotoxicity. However, at higher concentrations, there was a noticeable decrease in cell viability, suggesting a dose-dependent response .

Table 2: Cytotoxicity of this compound on Human Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 1: Application in Coatings

In a practical application, researchers developed a slippery self-lubricating coating incorporating this compound. This coating demonstrated not only reduced friction but also significant resistance to microbial colonization. Over time, surfaces treated with this coating retained their lubricating properties while preventing biofilm formation, making it suitable for medical devices and industrial applications .

Case Study 2: Use in Biomedical Applications

Another study explored the use of this compound as a component in drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers achieved enhanced stability and reduced protein adsorption. This modification improved the efficacy of drug delivery systems in targeting cancer cells while minimizing side effects on healthy tissues .

Research Findings

The biological activity of this compound is supported by various research findings:

- Antimicrobial Efficacy : The ability to inhibit biofilm formation suggests potential use in medical devices and coatings.

- Cytotoxicity : While generally safe at low concentrations, caution is advised when used in formulations intended for human exposure.

- Surface Modification : Its unique properties can enhance the performance of materials in biomedical applications.

Propriétés

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHCQHWDACOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370988 | |

| Record name | Allyl perfluoroisopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15242-17-8 | |

| Record name | Allyl perfluoroisopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl heptafluoroisopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.